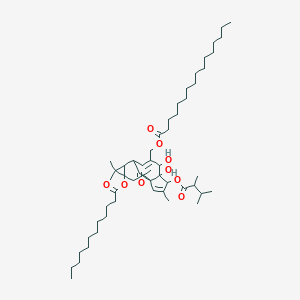![molecular formula C15H11Cl2F2NO3 B237979 2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide, also known as Diflufenican, is a herbicide that is widely used in agricultural practices to control weeds. It belongs to the family of acetanilide herbicides and is known for its broad-spectrum activity against a wide range of weeds. In recent years, there has been a lot of research done on diflufenican, which has led to the discovery of its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of diflufenican involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. The inhibition of PPO leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has been found to have several biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, which leads to the disruption of photosynthesis and ultimately the death of the plant. 2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide also affects the membrane integrity of the plant cells, which leads to the leakage of cellular contents and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a potent herbicide that can be used at low concentrations, which makes it cost-effective. 2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide also has a broad-spectrum activity, which makes it useful for studying the effects of herbicides on a wide range of plant species. However, diflufenican has some limitations, such as its potential impact on soil and water quality. It is also important to note that diflufenican should be handled with care, as it is toxic to humans and animals.
Zukünftige Richtungen
There are several future directions for research on diflufenican. One potential area of research is the development of new herbicides based on the structure of diflufenican. Another potential area of research is the development of new methods for the synthesis of diflufenican, which could lead to more cost-effective production. Additionally, further research is needed to better understand the impact of diflufenican on soil and water quality, as well as its potential impact on human and animal health. Finally, more research is needed to explore the potential medical applications of diflufenican, such as its anti-inflammatory and analgesic properties.
Synthesemethoden
The synthesis of diflufenican involves the reaction between 2,4-dichlorophenoxyacetic acid and 2-difluoromethoxyaniline in the presence of a catalyst. The reaction leads to the formation of diflufenican, which is then purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has been extensively studied for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, diflufenican is used as a pre-emergence herbicide to control weeds in crops such as wheat, barley, and oilseed rape. In medicine, diflufenican has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases. In environmental science, diflufenican has been studied for its potential impact on soil and water quality.
Eigenschaften
Produktname |
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide |
|---|---|
Molekularformel |
C15H11Cl2F2NO3 |
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C15H11Cl2F2NO3/c16-9-5-6-12(10(17)7-9)22-8-14(21)20-11-3-1-2-4-13(11)23-15(18)19/h1-7,15H,8H2,(H,20,21) |
InChI-Schlüssel |
CIRTZEHWMOYSGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)


![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)


